3-(3-Thienyl)quinoline
Overview
Description
3-(3-Thienyl)quinoline is a useful research compound. Its molecular formula is C13H9NS and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : The synthesis of thienylquinoline derivatives, including 3-(3-Thienyl)quinoline, involves various chemical reactions and methods. For instance, the Weidenhagen reaction, as well as methylation processes, play a crucial role in their synthesis (Aleksandrov et al., 2012).
Chemical Reactivity and Transformations : Thienylquinoline derivatives undergo various electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation, which are significant for their functionalization and application in diverse fields (Aleksandrov et al., 2012).
Biological and Medicinal Properties
Antibacterial Activity : Certain thienylquinoline derivatives, such as thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, have been synthesized and evaluated for their antibacterial activity. This highlights their potential use in developing new antibacterial agents (Raghavendra et al., 2006).
Antitumor Activity : Some quinolinquinone derivatives, including thienylquinoline-based compounds, exhibit potent antiproliferative activity against various human tumor cell lines. This suggests their potential application in cancer therapy (Bolognese et al., 2008).
Potential Antimalarial Activity : Thienylquinoline derivatives have been synthesized and investigated for their activity against malaria, indicating their potential as antimalarial agents (Görlitzer et al., 2006).
Advanced Material Applications
Nonlinear Optical (NLO) Properties : Quinoline-based derivatives, including those with thienyl groups, have been explored for their nonlinear optical properties, which are significant for technological applications like photonics (Khalid et al., 2019).
Photobiological Studies : Furo and thienoquinolinones, structurally related to thienylquinoline, have been synthesized for potential photochemotherapeutic applications. This research indicates the relevance of thienylquinoline derivatives in photobiology and phototherapy (Fossa et al., 2002).
Mechanism of Action
Target of Action
Quinoline derivatives, which include 3-(3-thienyl)quinoline, have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
For instance, they may inhibit tumor growth by causing cell cycle arrest, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
For example, they have been reported to inhibit hemozoin polymerization and release free toxic haem .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule can significantly impact its bioavailability .
Result of Action
Quinoline derivatives have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Safety and Hazards
Future Directions
While specific future directions for 3-(3-Thienyl)quinoline were not found in the search results, quinoline derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . This suggests that this compound could potentially have similar applications in the future.
Properties
IUPAC Name |
3-thiophen-3-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-13-10(3-1)7-12(8-14-13)11-5-6-15-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOOWBWBVMAYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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